5-amino-N,1-bis(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N,1-bis(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N,1-bis(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
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Formation of the Triazole Ring: : The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often 4-fluorophenyl azide, and the alkyne is typically an ethynyl derivative.
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Carboxamide Formation: : The carboxamide group can be introduced by reacting the triazole derivative with a carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-amino-N,1-bis(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes and inhibit their activity.
Medicine
Medically, this compound is investigated for its potential as an anticancer agent. The presence of the fluorophenyl groups enhances its ability to interact with biological targets, potentially leading to the inhibition of cancer cell growth.
Industry
In industry, the compound’s stability and functional groups make it suitable for use in the development of new materials, such as polymers and coatings, that require specific chemical properties.
Mechanism of Action
The mechanism of action of 5-amino-N,1-bis(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The fluorophenyl groups enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A basic triazole structure without additional functional groups.
5-amino-1,2,3-triazole: Similar structure but lacks the fluorophenyl groups.
N-phenyl-1,2,3-triazole-4-carboxamide: Similar but with only one phenyl group.
Uniqueness
5-amino-N,1-bis(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of two fluorophenyl groups, which enhance its biological activity and binding affinity. This makes it more effective in applications where strong interactions with biological targets are required.
Properties
IUPAC Name |
5-amino-N,1-bis(4-fluorophenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N5O/c16-9-1-5-11(6-2-9)19-15(23)13-14(18)22(21-20-13)12-7-3-10(17)4-8-12/h1-8H,18H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSSHAGMCWNSMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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